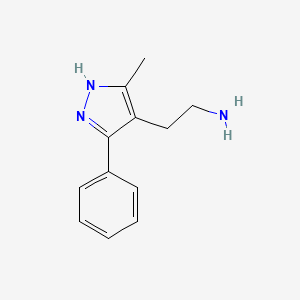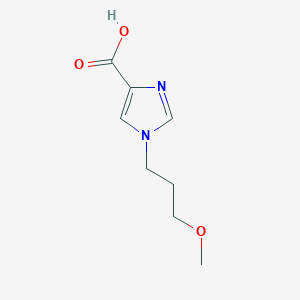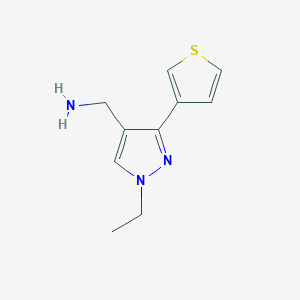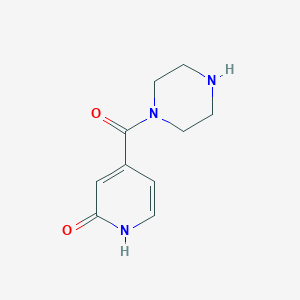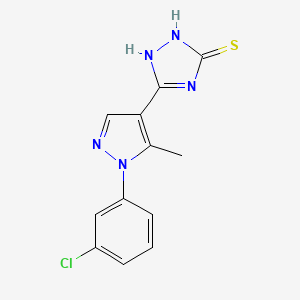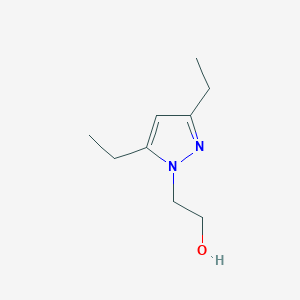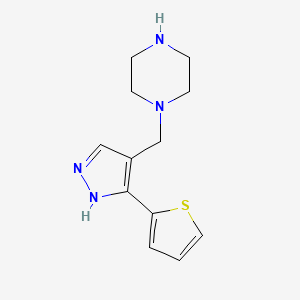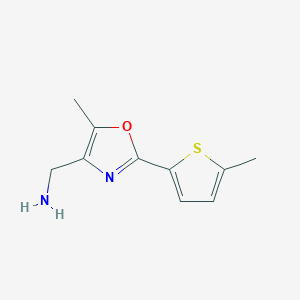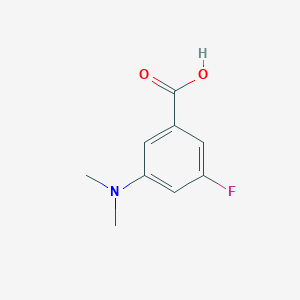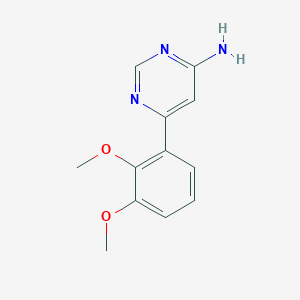
6-(2,3-ジメトキシフェニル)ピリミジン-4-アミン
説明
6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
治療の可能性
ピリドピリミジン誘導体には、「6-(2,3-ジメトキシフェニル)ピリミジン-4-アミン」が含まれ、有意な治療の可能性を示しています . これらの化合物は関連する薬物に存在し、新規治療の開発において広く研究されています .
抗癌作用
“6-(2,3-ジメトキシフェニル)ピリミジン-4-アミン”に類似した化合物は、強力な抗癌作用を示すことが判明しています . これにより、これらの化合物は潜在的な癌治療のための有望な研究分野となっています。
抗菌作用
これらの化合物は、抗菌作用も示しています . これにより、これらの化合物は、新規抗生物質または細菌感染症に対するその他の治療法の開発に使用できる可能性があります。
抗真菌作用
抗菌作用に加えて、これらの化合物は、抗真菌作用も示すことが判明しています . これにより、これらの化合物は、さまざまな真菌感染症の治療に役立つ可能性があります。
抗炎症作用
これらの化合物の抗炎症作用 により、これらの化合物は、関節炎や特定の自己免疫疾患など、炎症を特徴とする状態の治療に役立つ可能性があります。
免疫調節作用
これらの化合物は、免疫調節作用を示すことが判明しています . これにより、これらの化合物は、自己免疫疾患やアレルギーなど、特定の状態における免疫応答を調節するために使用できる可能性があります。
抗ウイルス作用
“6-(2,3-ジメトキシフェニル)ピリミジン-4-アミン”を含む、ピリド[2,3-d]ピリミジンという一群の化合物は、抗ウイルス作用を示すことが判明しています . これにより、ウイルス感染症の治療における潜在的な用途が示唆されます。
抗糖尿病作用
“6-(2,3-ジメトキシフェニル)ピリミジン-4-アミン”を含む、2-アミノピリミジンファーマコフォアは、抗糖尿病作用を示しています . これにより、糖尿病の治療における潜在的な用途が示唆されます。
作用機序
Target of Action
Similar compounds, such as pyrimidine derivatives, have been known to target various enzymes and proteins, including aurora kinase a , Dipeptidyl peptidase 4 , and 5-lipoxygenase .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators . They can also interact with their targets, leading to changes in the biochemical pathways .
Biochemical Pathways
For instance, pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators .
Result of Action
For instance, some pyrimidine derivatives have been found to exhibit potent anti-inflammatory effects .
生化学分析
Biochemical Properties
6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with Aurora kinase A, an enzyme involved in cell division. 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine inhibits the activity of Aurora kinase A, leading to reduced phosphorylation of the enzyme at Thr283 in human colon cancer cells . This inhibition results in the accumulation of cells in the G2/M phase of the cell cycle and triggers caspase-mediated apoptotic cell death .
Cellular Effects
The effects of 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine on various types of cells and cellular processes are profound. In human colon cancer cells, it causes cell cycle arrest at the G2/M phase and induces apoptosis through the activation of caspase-3, caspase-7, and poly (ADP-ribose) polymerase . This compound also influences cell signaling pathways by inhibiting Aurora kinase A activity, which is crucial for proper cell division and proliferation . Additionally, 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine affects gene expression and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.
Molecular Mechanism
The molecular mechanism of action of 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to Aurora kinase A, inhibiting its activity and preventing the phosphorylation of the enzyme at Thr283 . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. The binding energies of the compound to Aurora kinase A, as determined by in silico docking experiments, range from -16.72 to -11.63 kcal/mol . These interactions highlight the compound’s potential as a therapeutic agent targeting cell division and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Long-term effects observed include sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound’s effects are consistent over time, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine vary with different dosages in animal models. Studies have demonstrated that lower doses of the compound effectively inhibit cell proliferation and induce apoptosis without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to healthy tissues . These threshold effects highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. The compound’s effects on metabolic flux and metabolite levels have been studied extensively . It has been shown to modulate the activity of key enzymes involved in metabolic processes, leading to changes in metabolite levels and overall metabolic flux . These interactions underscore the compound’s potential impact on cellular metabolism and its relevance in biochemical research.
Transport and Distribution
The transport and distribution of 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine within cells and tissues are critical factors influencing its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions affect the compound’s localization and accumulation within cells, determining its overall efficacy and potency . Understanding the transport and distribution mechanisms of 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine is essential for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization signals ensure that 6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine reaches its intended targets, such as Aurora kinase A, to exert its effects . Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
6-(2,3-dimethoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-16-10-5-3-4-8(12(10)17-2)9-6-11(13)15-7-14-9/h3-7H,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWBYCXGGNDQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-2-(5-fluorobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1471821.png)

